molecular formula C4H7NO3S B13942481 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid CAS No. 92447-51-3

2-Hydroxy-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B13942481
CAS No.: 92447-51-3
M. Wt: 149.17 g/mol
InChI Key: GUCJVHQUNOVDLJ-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-thiazolidine-4-carboxylic acid (CAS 92447-51-3) is a chemical compound offered for industrial and scientific research applications . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are investigating thiazolidine-carboxylic acid derivatives for their role in cellular antioxidant systems. A closely related compound, (R)-2-Oxothiazolidine-4-carboxylic acid (OTC), is well-studied and functions as a prodrug of cysteine . It is inert until metabolized intracellularly to cysteine, thereby stimulating the synthesis of glutathione (GSH), a key intracellular antioxidant . Studies on OTC have shown that treatment can attenuate muscle atrophy and restore glutathione levels in animal models, highlighting the potential research value of this compound class in studying oxidative stress . When handling this chemical, researchers should use appropriate personal protective equipment, including tightly fitting safety goggles, impervious gloves, and suitable respiratory protection if dust or aerosols are formed . Always refer to the safety data sheet for detailed handling and disposal procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92447-51-3

Molecular Formula

C4H7NO3S

Molecular Weight

149.17 g/mol

IUPAC Name

2-hydroxy-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C4H7NO3S/c6-3(7)2-1-9-4(8)5-2/h2,4-5,8H,1H2,(H,6,7)

InChI Key

GUCJVHQUNOVDLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Synthesis from L-Cysteine and Aldehydes

The classical and most common synthetic route to this compound and its derivatives involves the condensation of L-cysteine hydrochloride monohydrate with aldehydes. This reaction typically proceeds in aqueous or aqueous-alcoholic media under mild conditions (room temperature to reflux), yielding thiazolidine carboxylic acids as precipitates.

  • Procedure:

    • L-cysteine hydrochloride is dissolved in water, and potassium acetate is added to maintain pH and facilitate reaction.
    • An equal volume of absolute ethanol is added to the mixture.
    • The aldehyde is introduced dropwise under stirring.
    • Precipitation occurs immediately or within hours.
    • The reaction mixture is stirred for 3 to 12 hours at room temperature or slightly elevated temperatures.
    • The solid product is filtered, washed with cold ethanol, and dried under vacuum.
  • Reaction Outcome:

    • Formation of two diastereomers (2R,4R and 2S,4R) in ratios approximately 1:1 to 3:2.
    • Yields vary widely from 40% to 90% depending on aldehyde substitution and reaction conditions.
    • Purity is confirmed by melting point comparison, TLC, and spectral methods (FTIR, NMR, MS).
  • Example:

    • Synthesis of 2-(substituted phenyl)-thiazolidine-4-carboxylic acids by reacting L-cysteine hydrochloride with substituted benzaldehydes in the presence of sodium bicarbonate at room temperature yielded white precipitates with yields ranging 40–90%.

N-Acylation and Derivative Formation via Acyl Anhydrides

A patented method describes the preparation of mixtures containing 4-carboxy-1,3-thiazolidinium carboxylate and N-acyl-1,3-thiazolidine-4-carboxylic acid derivatives by reacting 1,3-thiazolidine-4-carboxylic acid with acid derivatives such as acid anhydrides (e.g., acetic anhydride) in polar solvents like ethanol.

  • Process Conditions:

    • Temperature range: 20 °C to 120 °C, preferably 40 °C to 85 °C.
    • Stirring in a reactor at 200 rpm.
    • Reaction times vary from 1 hour at room temperature plus 4 hours at reflux, followed by cooling and crystallization periods up to 24 hours.
  • Reaction Mixture:

    • Yields a mixture of N-acetyl-1,3-thiazolidine-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate.
    • The mixture is isolated by vacuum filtration and drying.
  • Scale:

    • Demonstrated from small scale (25 mL reactor) to larger scale (500 mL reactor) with proportional reactant quantities.
  • Analytical Confirmation:

    • Mass spectrometry, IR spectroscopy, and chromatographic profiles confirm product identity and purity suitable for industrial scale use.
  • Examples of Yields and Conditions:

Example 1,3-Thiazolidine-4-carboxylic acid (g) Acetic anhydride (mL) Ethanol (mL) Reaction Time Temperature Yield (g) Product Description
6 2.3 Not specified Not specified Not specified Not specified Not specified Mixture of N-acetyl derivative and thiazolidinium acetate
12 10.3 4 12 16 h reflux 85 °C 6.1 Mixture of N-acetyl and thiazolidinium acetate
13 10.2 4 12 24 h reflux 85 °C 5.6 Similar mixture
16 10.3 4 12 1 h at 22 °C + 4 h reflux + 24 h refrigeration 22 °C + reflux 5.5 Similar mixture
18 110.3 40 120 1 h at 22 °C + 4 h reflux + 2 h cooling 22 °C + reflux Not specified Industrial scale mixture

Modification via Esterification with Fatty Acids

To increase lipophilicity, derivatives of thiazolidine carboxylic acids have been synthesized by esterifying hydroxy groups with fatty acid chains (e.g., C16 acyl chains). This involves multi-step synthesis starting from L-cysteine and monosaccharides to form polyhydroxyalkyl thiazolidines, followed by selective acylation.

  • Key Points:

    • The protocol uses fatty acid chains to modify the carbohydrate moiety attached to the thiazolidine ring.
    • Reaction conditions and catalysts influence the outcome and yield.
    • The resulting compounds show increased hydrophobicity, which is favorable for absorption and permeability in biological systems.
  • Applications:

    • These derivatives are studied for improved pharmacokinetic properties and antioxidant activities.
  • Research Outcome:

    • Log P values increase with the number of acyl chains incorporated.
    • Radical scavenging activity remains comparable to parent compounds.

Protection and Further Functionalization

For advanced derivatives, the nitrogen atom of the thiazolidine ring can be protected (e.g., with t-butyloxycarbonyl group) to allow selective reactions such as hydrazide and hydrazone formation.

  • Synthetic Steps:

    • Protection of nitrogen using t-butyloxycarbonyl (t-Boc) group.
    • Reaction with hydrazine hydrate and coupling agents (e.g., DCC) to form hydrazides.
    • Subsequent hydrazone formation with aldehydes or ketones.
  • Characterization:

    • NMR (1H and 13C), mass spectrometry, and NOESY spectra confirm stereochemistry and structure.
  • Yields:

    • Variable, depending on substituents and reaction conditions.

Analytical Data and Research Outcomes

Spectroscopic and Chromatographic Characterization

  • Mass spectrometry confirms molecular ions and fragmentation patterns characteristic of thiazolidine rings.
  • IR spectra display characteristic bands for carboxylic acid and amide groups.
  • Chromatography (HPLC, TLC) shows distinct peaks for diastereomers and derivatives.
  • Optical rotation measurements confirm stereochemical purity.

Stability and Sample Preparation for Analysis

  • Sample preparation for plasma and biological studies involves reduction of disulfides, derivatization, deproteinization, and ultrafiltration.
  • Stability studies indicate processed samples remain stable for hours to days under controlled conditions.

Biological Activity Correlation

  • Antioxidant and tyrosinase inhibition assays show activity dependent on substitution patterns.
  • IC50 values for various derivatives range widely, indicating structure-activity relationships.
Compound IC50 (µM) Notes
1a 98.5 ± 10.6 Moderate activity
2a 49.8 ± 11.9 Improved activity
3c 16.5 ± 0.37 High activity
Kojic acid 15.9 ± 2.5 Reference standard

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield Range Key Notes
Direct condensation L-cysteine hydrochloride + aldehydes Room temp to reflux, aqueous/ethanol 40-90% Diastereomeric mixture, mild conditions
N-Acylation 1,3-thiazolidine-4-carboxylic acid + acid anhydride (acetic anhydride) 20-120 °C, ethanol solvent, reflux Moderate (5-6 g from 10 g scale) Produces mixture of N-acetyl and thiazolidinium salts
Esterification with fatty acids Polyhydroxyalkyl thiazolidines + fatty acids Multi-step, catalysts vary Not specified Increases lipophilicity, improves pharmacokinetics
Protection and hydrazone formation N-protected thiazolidine + hydrazine hydrate + aldehydes Room temp, DCC coupling Variable Enables further functionalization and SAR studies

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products: The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid involves its interaction with biological molecules through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of enzymes, modification of proteins, and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-OH-TCA with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidine-4-Carboxylic Acid Derivatives

Compound Name Substituent (Position 2) Synthesis Method Key Properties/Activities Stability Notes References
2-Hydroxy-1,3-thiazolidine-4-carboxylic acid Hydroxyl (-OH) Cyclization of 2-hydroxy-alkenyl ITCs Antioxidant, prodrug for cysteine, enhances glutathione biosynthesis Moderate stability; hydrolyzes faster than salts
Raphanusic acid Thioxo (=S) Glutathione conjugate of indol-3-ylmethyl ITC Implicated in plant defense mechanisms; less water-soluble than 2-OH-TCA Stable in acidic conditions
2-Phenyl-1,3-thiazolidine-4-carboxylic acid Phenyl (-C₆H₅) EDCI/HOBt-mediated coupling Antimicrobial (MRSA), anti-inflammatory High crystallinity; stable in organic solvents
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid 4-Nitrophenyl (-C₆H₄NO₂) Nitration of phenyl derivatives Potent antibacterial activity against MRSA (Zone: 18–22 mm) Sensitive to UV degradation
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 4-Hydroxyphenyl (-C₆H₄OH) Condensation of cysteine with 4-hydroxybenzaldehyde Antioxidant, tyrosinase inhibition (55% yield) Prone to oxidation; requires inert storage
2-Polyhydroxyalkyl-TCAs Carbohydrate moieties Flow reactor + spray drying Food-grade prodrugs; non-toxic hydrolysis byproducts, high water solubility Sodium salts >99% stable after 30 days
2-Hexyl-1,3-thiazolidine-4-carboxylic acid Hexyl (-C₆H₁₃) Aldehyde-cysteine condensation Flavor stabilization in brewing; binds aldehydes to reduce beer aging Stable in wort matrices

Key Findings from Comparative Studies

Biological Activity :

  • Antimicrobial Effects : Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)-TCA) exhibit superior antibacterial activity compared to hydroxyl- or alkyl-substituted analogs .
  • Antioxidant Capacity : Hydroxyl-substituted derivatives (2-OH-TCA, 2-(4-hydroxyphenyl)-TCA) show enhanced radical scavenging due to electron-donating groups .

Synthetic Efficiency :

  • Aryl derivatives (e.g., 2-phenyl-TCA) are synthesized with high yields (65–76%) using EDCI/HOBt coupling , whereas carbohydrate-based TCAs require optimized flow reactors for scalability (55–100% conversion) .

Stability and Solubility: Sodium salts of 2-polyhydroxyalkyl-TCAs demonstrate >79% stability after spray drying, outperforming free acids . 2-OH-TCA’s hydroxyl group increases aqueous solubility but reduces stability compared to non-polar derivatives like 2-hexyl-TCA .

Applications: Food/Pharma: Carbohydrate-based TCAs are prioritized for food-grade applications due to non-toxic hydrolysis . Brewing: Alkyl-TCAs (e.g., 2-hexyl-TCA) mitigate flavor instability by binding aldehydes in beer .

Biological Activity

2-Hydroxy-1,3-thiazolidine-4-carboxylic acid (HTCA) is a thiazolidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is part of a larger class of thiazolidines that exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of HTCA, supported by relevant data tables, case studies, and detailed research findings.

HTCA has the following chemical characteristics:

Property Value
Molecular Formula C5H7NO3S
Molecular Weight 163.18 g/mol
IUPAC Name This compound
Canonical SMILES C(C(=O)O)C1=NCC(S1)=O

Antimicrobial Activity

Research indicates that HTCA exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains were as follows:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results suggest that HTCA could be a potential candidate for developing new antibacterial agents.

Anticancer Activity

HTCA has shown promising results in cancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer lines. The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.5
HT-29 (Colon Cancer)12.3

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

HTCA also exhibits anti-inflammatory properties. In a murine model of inflammation, treatment with HTCA significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes the effects observed:

Cytokine Control Level (pg/mL) HTCA Treatment Level (pg/mL)
TNF-alpha250150
IL-6200100

These findings suggest that HTCA may be beneficial in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of HTCA in treating skin infections caused by Staphylococcus aureus. Patients treated with HTCA showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

In a preclinical study involving mice with induced tumors, HTCA administration resulted in a marked decrease in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with HTCA.

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